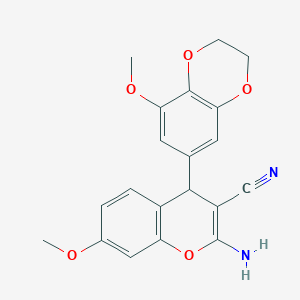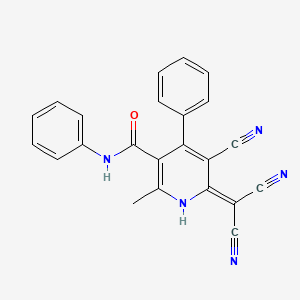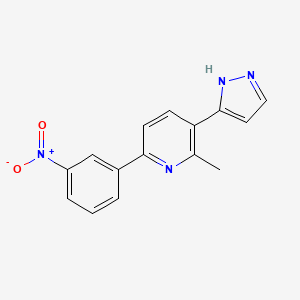
2-amino-7-methoxy-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-amino-7-methoxy-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromene-3-carbonitrile” is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-amino-7-methoxy-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromene-3-carbonitrile” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and malononitrile.
Introduction of the benzodioxin moiety: This step may involve the reaction of the chromene intermediate with a suitable benzodioxin precursor under specific conditions.
Methoxylation and amination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while reduction could produce amines.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of study in reaction mechanism research.
Biology
Biologically, chromene derivatives are known for their potential as anti-inflammatory, antioxidant, and anticancer agents. This compound may be investigated for similar activities.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Chromenes have been studied for their ability to interact with various biological targets, making them candidates for drug development.
Industry
Industrially, the compound might find applications in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of “2-amino-7-methoxy-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromene-3-carbonitrile” would depend on its specific biological activity. Generally, chromenes can interact with enzymes, receptors, or other molecular targets, modulating their activity. The pathways involved might include inhibition of specific enzymes or interaction with cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-amino-4H-chromene-3-carbonitrile: A simpler analog without the methoxy and benzodioxin groups.
7-methoxy-4H-chromene-3-carbonitrile: Lacks the amino group but retains the methoxy and nitrile functionalities.
4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromene-3-carbonitrile: Similar structure but without the amino group.
Uniqueness
The uniqueness of “2-amino-7-methoxy-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromene-3-carbonitrile” lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C20H18N2O5 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
2-amino-7-methoxy-4-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C20H18N2O5/c1-23-12-3-4-13-15(9-12)27-20(22)14(10-21)18(13)11-7-16(24-2)19-17(8-11)25-5-6-26-19/h3-4,7-9,18H,5-6,22H2,1-2H3 |
InChI 键 |
QDTDKEIWTFANCC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC4=C(C(=C3)OC)OCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2'-(morpholin-4-yl)-2,4',7'-trioxo-1,2,4',6',7',8'-hexahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B11045584.png)
![N-[(1Z)-2-cyano-1-(morpholin-4-yl)-3-oxoprop-1-en-1-yl]formamide](/img/structure/B11045587.png)
![3-(2-morpholino-2-oxoethyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11045591.png)
![2-chloro-5-[3-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B11045600.png)
![6-(2-Fluorophenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045611.png)
![N-{2-[{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}(thiophen-2-ylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B11045619.png)
![4-Amino-7-(2-fluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11045629.png)
![N-cyclohexyl-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B11045634.png)
![ethyl {(5Z)-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B11045635.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11045638.png)
![7-benzyl-2-[(2,6-dimethylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11045644.png)

![2-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11045655.png)